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Introduction
Ammonium glycyrrhizate, the monoammonium salt of glycyrrhizic acid, is a widely used

active pharmaceutical ingredient (API) known for its anti-inflammatory, antiviral, and

hepatoprotective properties. Its quantitative determination is crucial for quality control in raw

materials and finished pharmaceutical products. High-Performance Liquid Chromatography

(HPLC) is the most common and reliable analytical technique for this purpose. This document

provides detailed application notes and protocols for the HPLC analysis of ammonium
glycyrrhizate, including a comparison of pharmacopoeial methods, method validation

guidelines, and sample preparation procedures for various formulations.

I. Comparative Analysis of Pharmacopoeial HPLC
Methods
The European Pharmacopoeia (EP), United States Pharmacopeia (USP), and Japanese

Pharmacopoeia (JP) each describe HPLC methods for the assay of ammonium glycyrrhizate.

While the core principles are similar, there are key differences in the chromatographic

conditions. A comparative summary of these methods is presented in Table 1.[1][2]

Table 1: Comparison of HPLC Parameters for Ammonium Glycyrrhizate Analysis in EP, USP,

and JP
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Parameter
European
Pharmacopoeia
(EP)

United States
Pharmacopeia
(USP)

Japanese
Pharmacopoeia
(JP)

Stationary Phase

Octadecylsilyl silica

gel for

chromatography (C18)

L1 packing

(Octadecylsilyl silica

gel)

Octadecylsilyl silica

gel for

chromatography (C18)

Column Dimensions
Typically 4.6 mm x

250 mm, 5 µm

3.9 mm x 30 cm, 5-10

µm

Typically 4.6 mm x

150 mm, 5 µm

Mobile Phase

Acetonitrile, glacial

acetic acid, and water

(38:1:61 V/V/V)

Acetonitrile, glacial

acetic acid, and water

(38:1:61 V/V/V)

A mixture of

acetonitrile and a

solution of ammonium

acetate and acetic

acid

Flow Rate
Typically 1.0 - 2.0

mL/min
2.0 mL/min Typically 1.0 mL/min

Detection UV at 254 nm UV at 254 nm UV at 252 nm

Column Temperature
Ambient or specified

(e.g., 40 °C)

Not specified (typically

ambient)

A constant

temperature around

40 °C

Injection Volume Typically 20 µL 10 µL Typically 10 µL

II. HPLC Method Validation
A validated HPLC method ensures reliable and accurate results. The validation should be

performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Table 2 summarizes the key validation parameters and their typical acceptance criteria.

Table 2: HPLC Method Validation Parameters and Acceptance Criteria (ICH Q2(R1))

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Description Acceptance Criteria

Specificity

The ability to assess the

analyte unequivocally in the

presence of components that

may be expected to be

present.

The peak for ammonium

glycyrrhizate should be well-

resolved from other peaks

(e.g., impurities, excipients)

with no interference at the

retention time of the analyte.

Linearity

The ability to obtain test results

that are directly proportional to

the concentration of the

analyte in the sample.

Correlation coefficient (r²) ≥

0.999 over the specified range.

Range

The interval between the upper

and lower concentrations of

the analyte in the sample for

which the analytical procedure

has a suitable level of

precision, accuracy, and

linearity.

Typically 80% to 120% of the

test concentration for assay.

Accuracy

The closeness of test results

obtained by the method to the

true value.

% Recovery should be within

98.0% to 102.0%.

Precision

The degree of scatter between

a series of measurements

obtained from multiple

samplings of the same

homogeneous sample under

the prescribed conditions.

- Repeatability (Intra-day):

RSD ≤ 2.0% - Intermediate

Precision (Inter-day): RSD ≤

2.0%

Detection Limit (LOD)

The lowest amount of analyte

in a sample that can be

detected but not necessarily

quantitated as an exact value.

Typically determined by signal-

to-noise ratio of 3:1.

Quantitation Limit (LOQ) The lowest amount of analyte

in a sample that can be

quantitatively determined with

Typically determined by signal-

to-noise ratio of 10:1.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


suitable precision and

accuracy.

Robustness

A measure of the method's

capacity to remain unaffected

by small, but deliberate

variations in method

parameters.

No significant change in

results when parameters are

varied. System suitability

parameters should be met.

III. Experimental Protocols
A. Standard and Sample Solution Preparation
1. Standard Stock Solution (e.g., 500 µg/mL):

Accurately weigh about 50 mg of Ammonium Glycyrrhizate Reference Standard into a 100

mL volumetric flask.

Add approximately 70 mL of the mobile phase and sonicate to dissolve.

Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

2. Working Standard Solutions:

Prepare a series of working standard solutions by diluting the stock solution with the mobile

phase to achieve concentrations covering the desired range (e.g., 50, 100, 150, 200, 250

µg/mL).

3. Sample Preparation:

For Injections:

Accurately transfer a volume of the injection equivalent to about 25 mg of ammonium
glycyrrhizate into a 50 mL volumetric flask.

Dilute to volume with the mobile phase and mix well.

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
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For Oral Solutions:

Accurately transfer a volume of the oral solution equivalent to about 25 mg of ammonium
glycyrrhizate into a 50 mL volumetric flask.

Add approximately 30 mL of the mobile phase and sonicate for 10 minutes.

Allow to cool and dilute to volume with the mobile phase.

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

For Creams:

Accurately weigh an amount of cream equivalent to about 10 mg of ammonium
glycyrrhizate into a 50 mL centrifuge tube.

Add 20 mL of a suitable organic solvent (e.g., methanol or a mixture of methanol and

water) and vortex for 5 minutes to disperse the cream.

Sonicate the mixture for 15 minutes.

Centrifuge at 4000 rpm for 10 minutes.

Transfer the supernatant to a 25 mL volumetric flask.

Repeat the extraction of the residue with another 10 mL of the solvent, centrifuge, and

combine the supernatants.

Dilute the combined supernatants to volume with the mobile phase.

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

B. Chromatographic Analysis Protocol (Based on USP
Method)

Set up the HPLC system with the parameters specified in Table 1 (USP).
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Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline

is achieved.

Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

Inject the working standard solutions to establish the calibration curve.

Inject the prepared sample solutions.

Quantify the ammonium glycyrrhizate in the samples by comparing the peak area with the

calibration curve.

IV. Robustness Study Example
A robustness study should assess the effect of small, deliberate variations in the analytical

method. An example of parameters and their variations for a robustness study is provided in

Table 3.

Table 3: Example of a Robustness Study Design

Parameter Nominal Value Variation 1 Variation 2

Flow Rate 1.0 mL/min 0.9 mL/min 1.1 mL/min

Column Temperature 40 °C 38 °C 42 °C

Mobile Phase

Composition

(Acetonitrile)

38% 37% 39%

Detection Wavelength 254 nm 252 nm 256 nm

pH of Aqueous Phase 3.0 2.8 3.2

The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the

quantitative results should be evaluated at each condition to determine the method's

robustness.

V. Visualizations
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Caption: General workflow for HPLC analysis of ammonium glycyrrhizate.
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Caption: Sample preparation workflows for different pharmaceutical formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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